molecular formula C13H14N4O4 B2805011 1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1172433-39-4

1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No. B2805011
CAS RN: 1172433-39-4
M. Wt: 290.279
InChI Key: YCKWPTIBOLNBBW-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione” is a complex organic molecule. It is a derivative of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These compounds have been studied for their chemistry and biological significance .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones . The reactions are usually carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrimidopyrimidines, which this compound is a derivative of, are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Pyrimidopyrimidines, which this compound is a derivative of, have been studied for their reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Characterization

Recent studies have explored the synthesis of novel heterocyclic compounds utilizing pyrimidine derivatives as core structures. For instance, Gasparyan et al. (2016) demonstrated the synthesis of dihydropyrimido pyrrolopyrimidine diones and thiadiazine triones through reactions involving dimethylpyrimidine derivatives, highlighting the versatility of pyrimidine-based frameworks in synthesizing complex heterocycles Gasparyan et al., 2016. Similarly, Asadian et al. (2018) reported on the synthesis of new pyrimido pyranopyrimidine triones via tandem intramolecular rearrangements, showcasing the chemical diversity achievable through pyrimidine derivatization Asadian et al., 2018.

Potential Biological Activities

The exploration of biological activities is a significant application of these synthesized compounds. For example, compounds synthesized from pyrimidine derivatives have been evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria, suggesting the potential for novel antimicrobial agents Asadian et al., 2018. Additionally, molecular modeling studies have identified chromene derivatives as potential leads for new anticancer drugs, indicating the role of these compounds in drug discovery and development Priscila Ivo Rubim de Santana et al., 2020.

Advanced Synthetic Techniques

Innovative synthetic techniques have been applied to create these compounds, including one-step synthesis methods for furo[2,3-d]pyrimidine diones using cerium(IV) ammonium nitrate (CAN) as a mediator Kobayashi et al., 2000. These methodologies highlight the ongoing advancements in synthetic organic chemistry aimed at more efficient and selective synthesis routes.

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological significance of related compounds , this compound could also be studied for potential medical and pharmaceutical applications.

properties

IUPAC Name

1,3-dimethyl-5-(5-methylfuran-2-yl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-6-4-5-7(21-6)9-8-10(15-12(19)14-9)16(2)13(20)17(3)11(8)18/h4-5,9H,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKWPTIBOLNBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(NC(=O)N2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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